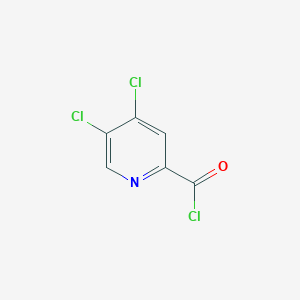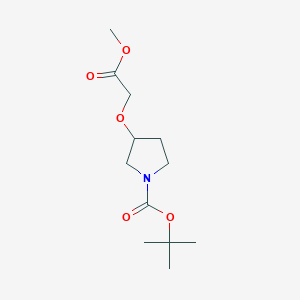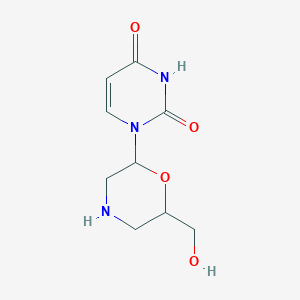
4,5-Dichloropicolinoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloropicolinoyl chloride is an organic compound that belongs to the class of chlorinated pyridines. It is a derivative of picolinic acid, where two chlorine atoms are substituted at the 4th and 5th positions of the pyridine ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloropicolinoyl chloride typically involves the chlorination of picolinic acid derivatives. One common method includes the reaction of 3,6-dichloropicolinoyl chloride with appropriate reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired chlorination.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichloropicolinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of picolinic acid derivatives.
Condensation Reactions: It can react with amines and other nucleophiles to form amides and other derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Phosphorus Pentachloride (PCl₅): Another chlorinating agent.
Amines: For the formation of amides through condensation reactions.
Major Products Formed
Amides: Formed through the reaction with amines.
Picolinic Acid Derivatives: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloropicolinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,5-Dichloropicolinoyl chloride involves its reactivity as an electrophile due to the presence of electron-withdrawing chlorine atoms. This makes it highly reactive towards nucleophiles, facilitating various substitution and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichloropicolinoyl Chloride: Another chlorinated derivative of picolinic acid.
4,5-Dichloro-1,2,3-dithiazolium Chloride: A related compound with similar reactivity.
Uniqueness
4,5-Dichloropicolinoyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other chlorinated pyridines. This makes it particularly useful in the synthesis of specialized organic compounds and pharmaceuticals .
Eigenschaften
Molekularformel |
C6H2Cl3NO |
|---|---|
Molekulargewicht |
210.4 g/mol |
IUPAC-Name |
4,5-dichloropyridine-2-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl3NO/c7-3-1-5(6(9)11)10-2-4(3)8/h1-2H |
InChI-Schlüssel |
RODRKOMNKILSHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1C(=O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid](/img/structure/B12972230.png)
![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one](/img/structure/B12972244.png)






![1h-Pyrrolo[3,2-b]pyridine-5-acetic acid](/img/structure/B12972295.png)

![N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)
![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)
